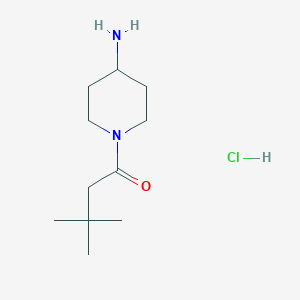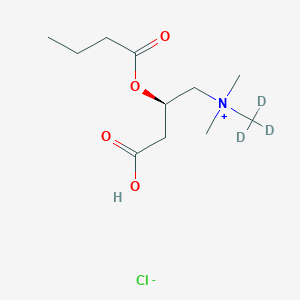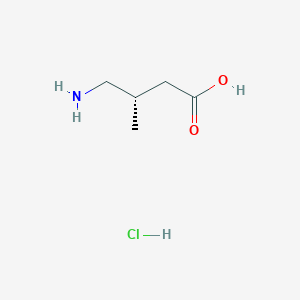
3-Amino-5-chloro-4'-(trifluoromethoxy)biphenyl
Vue d'ensemble
Description
3-Amino-5-chloro-4'-(trifluoromethoxy)biphenyl, or 3AC4TFMB, is a synthetic organic compound used in laboratory experiments. It is a white, crystalline solid with a melting point of 97-98 °C. It is a derivative of biphenyl, a compound consisting of two benzene rings connected by a single bond. 3AC4TFMB has been used in a variety of scientific studies due to its unique properties, such as its high solubility in both organic and aqueous solutions and its ability to bind to a variety of molecules.
Applications De Recherche Scientifique
Antimalarial Activity
A study by Werbel et al. (1986) explored the synthesis of a series of compounds related to 3-Amino-5-chloro-4'-(trifluoromethoxy)biphenyl, focusing on their antimalarial activity. These compounds demonstrated significant potency against Plasmodium berghei in mice and showed potential for clinical trials in humans due to their excellent activity against resistant strains of parasites and favorable pharmacokinetic properties for extended protection against infection even after oral administration (Werbel et al., 1986).
Material Science and Polymer Chemistry
Yang et al. (2006) synthesized a series of fluorinated polyimides using a trifluoromethyl-containing aromatic diamine monomer, which included a structure similar to 3-Amino-5-chloro-4'-(trifluoromethoxy)biphenyl. These polyimides exhibited good solubility, high tensile strength, and thermal stability, making them suitable for various applications in material science, particularly in microelectronics (Yang et al., 2006).
Synthesis of Related Compounds
In the study of Zi-qiang (2007), the synthesis process of a compound structurally related to 3-Amino-5-chloro-4'-(trifluoromethoxy)biphenyl was described. This synthesis involved high-pressure hydrolysis and reduction reactions, highlighting the versatility of such compounds in chemical synthesis (Wen Zi-qiang, 2007).
Anticonvulsant Activity
Mahdavi et al. (2010) synthesized novel derivatives of 3-Amino-5-chloro-4'-(trifluoromethoxy)biphenyl and evaluated their anticonvulsant activities. These compounds showed promising results in protecting mice against convulsions, suggesting potential applications in the development of anticonvulsant drugs (Mahdavi et al., 2010).
Mécanisme D'action
Mode of Action
. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Propriétés
IUPAC Name |
3-chloro-5-[4-(trifluoromethoxy)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-10-5-9(6-11(18)7-10)8-1-3-12(4-2-8)19-13(15,16)17/h1-7H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHBLDSYVSRVBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B1383991.png)
![(3S)-3-Acetamido-4-[[(2S)-1-[[1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1383992.png)
![3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B1383993.png)


![Benzoic acid, 3,5-bis[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, methyl ester](/img/structure/B1384000.png)